molecular formula C18H18ClN2O10PS2 B14259917 Sitaxsentan (phosphate)

Sitaxsentan (phosphate)

Cat. No.: B14259917
M. Wt: 552.9 g/mol
InChI Key: ZPWFJHMOZQZOFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sitaxsentan involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and di-p-toluoyl-L-tartaric acid for resolution of racemates .

Industrial Production Methods: Industrial production of Sitaxsentan follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Sitaxsentan undergoes various chemical reactions, including:

    Oxidation: Sitaxsentan can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: Sitaxsentan can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Sitaxsentan, such as sulfoxides, sulfones, and substituted thiophenes .

Scientific Research Applications

Sitaxsentan has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.

    Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has shown efficacy in improving exercise capacity and reducing symptoms in patients.

    Industry: Utilized in the development of new endothelin receptor antagonists and related compounds

Mechanism of Action

Sitaxsentan exerts its effects by selectively blocking the endothelin-A receptor. Endothelin-1, a potent vasoconstrictor, binds to endothelin receptors, causing pulmonary vasoconstriction. By competitively antagonizing this binding, Sitaxsentan reduces pulmonary vascular resistance and alleviates symptoms of pulmonary arterial hypertension. The drug has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, which contributes to its selective action .

Comparison with Similar Compounds

    Bosentan: A non-selective endothelin receptor antagonist that blocks both endothelin-A and endothelin-B receptors.

    Ambrisentan: Another selective endothelin-A receptor antagonist with a similar mechanism of action.

Comparison: Sitaxsentan is unique in its high selectivity for endothelin-A receptors, which reduces the risk of side effects associated with endothelin-B receptor blockade. it has been withdrawn from the market due to concerns about hepatotoxicity, which limits its clinical use compared to other endothelin receptor antagonists like Bosentan and Ambrisentan .

Properties

Molecular Formula

C18H18ClN2O10PS2

Molecular Weight

552.9 g/mol

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid

InChI

InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4)

InChI Key

ZPWFJHMOZQZOFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O

Origin of Product

United States

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